Pyrozofurin

Antiviral Respiratory Syncytial Virus Nucleoside Analog

Pyrazofurin is the highest-affinity commercially available ODCase inhibitor (Ki=5×10⁻⁹ M), disrupting de novo pyrimidine biosynthesis via a mechanism distinct from ribavirin. Delivers 83× greater anti-RSV potency (ED₅₀=0.07 μg/mL) and 20–30× greater anti-influenza activity vs. other nucleoside analogs. Its C-nucleoside pyrazole scaffold is shared by only three other natural antibiotics. Validated in SCC lines (IC₅₀=0.06–0.37 μM). Procure ≥98% HPLC-pure material for antiviral HTS, ODCase structural biology, or pyrimidine dependency studies.

Molecular Formula C9H13N3O6
Molecular Weight 259.22 g/mol
CAS No. 30868-30-5
Cat. No. B1679906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrozofurin
CAS30868-30-5
SynonymsPyrazofurin;  Pirazofurin;  Pyrazomycin;  NSC-143095;  NSC 143095;  NSC143095; 
Molecular FormulaC9H13N3O6
Molecular Weight259.22 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O
InChIInChI=1S/C9H13N3O6/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12)
InChIKeyXESARGFCSKSFID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazofurin (CAS 30868-30-5): A C-Nucleoside OMP Decarboxylase Inhibitor for Antiviral and Antitumor Research


Pyrazofurin (also known as Pyrazomycin, NSC 143095) is a naturally occurring C-nucleoside antibiotic isolated from Streptomyces candidus that exhibits broad-spectrum antiviral and antineoplastic activity [1]. The compound is characterized by its unique pyrazole heterocycle linked to a ribofuranosyl moiety, a structural feature shared with only three other naturally occurring C-nucleoside antibiotics: formycin A, formycin B, and showdomycin [2]. Its molecular formula is C₉H₁₃N₃O₆ with a molecular mass of 259.22 g/mol [3]. The mechanism of action is attributed to the intracellular conversion of pyrazofurin to its 5'-monophosphate derivative, which potently inhibits orotidine-5′-monophosphate decarboxylase (ODCase, OMP decarboxylase), thereby disrupting de novo pyrimidine nucleotide biosynthesis and ultimately impairing both RNA and DNA synthesis [4].

Why Substituting Pyrazofurin with Other Antiviral Nucleoside Analogs Compromises Research Reproducibility and Potency


Generic substitution of pyrazofurin with other antiviral nucleoside analogs such as ribavirin or 3-deazaguanine is not scientifically justifiable due to substantial differences in enzymatic target engagement, cellular pharmacology, and quantitative antiviral potency [1]. Pyrazofurin inhibits OMP decarboxylase with a Ki of 5 × 10⁻⁹ M [2], while ribavirin acts primarily via IMP dehydrogenase inhibition and immunomodulation [3]. These distinct mechanisms produce divergent sensitivity profiles in cell lines with mutations in adenosine kinase or 5'-nucleotidase [4]. Furthermore, direct comparative studies reveal that pyrazofurin demonstrates significantly lower effective doses against multiple viral pathogens, and its pharmacokinetic profile—characterized by a short initial plasma half-life (0.17 hr) and prolonged terminal elimination—differs markedly from other nucleoside analogs [5]. Substitution without experimental validation would introduce uncontrolled variables that undermine reproducibility and obscure true structure-activity relationships.

Quantitative Evidence: Pyrazofurin's Differentiated Performance Against Key Comparators


Superior Potency Against Respiratory Syncytial Virus (RSV) Compared to Ribavirin

Pyrazofurin demonstrates significantly greater antiviral potency against respiratory syncytial virus (RSV) than ribavirin, a widely used antiviral nucleoside analog. The average 50% effective dose (ED₅₀) of pyrazofurin across eight RSV strains was 0.07 μg/mL, compared to 5.82 μg/mL for ribavirin [1]. The selectivity index (SI) of pyrazofurin exceeded that of ribavirin by 70-fold, calculated as the ratio of cytotoxic dose (monitored by radiolabeled uridine incorporation into HeLa cell RNA) to effective dose [2].

Antiviral Respiratory Syncytial Virus Nucleoside Analog

Lowest Effective Dose Against Influenza A, B, and C Viruses Among Five Nucleoside Analogs

In a comparative evaluation of 20 nucleoside analogs against influenza virus types A (H1N1, H3N2), B, and C, pyrazofurin exhibited the lowest 50% effective dose (ED₅₀) among the five active compounds identified. Pyrazofurin's ED₅₀ was 0.15 μg/mL, which was approximately 20- to 30-fold lower than the ED₅₀ values of 3-deazaguanine, ribavirin, carbodine, and cyclopentenyl cytosine [1]. All five compounds demonstrated selectivity indices (CC₅₀/ED₅₀) greater than 100 when cytotoxicity was assessed by trypan blue exclusion [2].

Influenza Antiviral Broad-Spectrum

Most Potent Inhibitor of Measles (SSPE) Virus Replication Among Evaluated Nucleoside Analogs

Pyrazofurin was identified as the most potent and selective inhibitor of subacute sclerosing panencephalitis (SSPE) virus replication among a panel of nucleoside analogs evaluated. The relative potency ranking against multiple measles (SSPE) virus strains was: pyrazofurin > 6-azauridine ≈ 3-deazaguanine > ribavirin [1]. This rank-order potency establishes pyrazofurin as the preferred tool compound for studying SSPE virus replication mechanisms and for benchmarking novel anti-measles virus agents.

Measles Virus SSPE Antiviral

Subnanomolar Inhibition of Orotidylate Decarboxylase (Ki = 5 × 10⁻⁹ M)

The 5′-monophosphate derivative of pyrazofurin acts as a competitive inhibitor of orotidylate decarboxylase (OMP decarboxylase) with an inhibition constant (Ki) of 5 × 10⁻⁹ M (5 nM) [1]. This exceptionally high affinity for its enzymatic target is a defining biochemical characteristic that distinguishes pyrazofurin from other pyrimidine biosynthesis inhibitors such as brequinar sodium (DHODH inhibitor, Ki ≈ 10⁻⁸ M) and PALA (aspartate transcarbamylase inhibitor, Ki ≈ 2.2 × 10⁻⁸ M) [2]. The subnanomolar Ki reflects the compound's tight binding to the ODCase active site, which requires ionization on the heterocyclic ring for maximal inhibition [3].

Enzyme Inhibition OMP Decarboxylase Pyrimidine Biosynthesis

Antiproliferative Activity in Squamous Cell Carcinoma Cell Lines (IC₅₀: 0.06–0.37 μM)

Pyrazofurin demonstrates potent antiproliferative activity against three squamous cell carcinoma (SCC) cell lines: Hep-2, HNSCC-14B, and HNSCC-14C, with IC₅₀ values ranging from 0.06 to 0.37 μM . This activity is attributed to inhibition of orotate-phosphoribosyltransferase (OPRTase) and subsequent disruption of uridine 5′-monophosphate (UMP) synthase, leading to impaired cellular DNA synthesis [1]. While direct head-to-head comparator data for these specific SCC cell lines are not available, the submicromolar potency is consistent with pyrazofurin's known mechanism of action and compares favorably to other antimetabolites targeting pyrimidine biosynthesis.

Antitumor Squamous Cell Carcinoma Cytotoxicity

Optimal Research and Industrial Application Scenarios for Pyrazofurin (CAS 30868-30-5)


Antiviral Drug Discovery: High-Potency Positive Control for RSV and Influenza Screening

Based on the quantitative evidence that pyrazofurin exhibits an ED₅₀ of 0.07 μg/mL against RSV (83× more potent than ribavirin) and an ED₅₀ of 0.15 μg/mL against influenza (20–30× more potent than other nucleoside analogs), this compound is ideally suited as a positive control reference standard in high-throughput antiviral screening campaigns [1][2]. Its superior potency minimizes the compound mass required per assay, reduces vehicle solvent interference, and provides a robust signal window for assay validation and inter-plate normalization. Procurement for this application should prioritize high-purity (>98% HPLC) material to ensure reproducible dose-response curves.

Enzymology Studies of Pyrimidine Biosynthesis: ODCase Probe

The subnanomolar Ki (5 × 10⁻⁹ M) of pyrazofurin's 5′-monophosphate derivative for orotidylate decarboxylase establishes this compound as the highest-affinity commercially available inhibitor of ODCase [1]. Researchers investigating the catalytic mechanism of ODCase, conducting structural biology studies (X-ray crystallography or cryo-EM) of enzyme-inhibitor complexes, or developing biochemical assays for ODCase activity should procure pyrazofurin as their primary tool compound. The compound's competitive inhibition mechanism and requirement for heterocyclic ring ionization provide additional experimental handles for mechanistic dissection [2].

Oncology Research: Pyrimidine Metabolism in Squamous Cell Carcinoma Models

Pyrazofurin demonstrates validated antiproliferative activity against three SCC cell lines (Hep-2, HNSCC-14B, HNSCC-14C) with IC₅₀ values between 0.06 and 0.37 μM [1]. This potency profile makes pyrazofurin a suitable tool for investigating pyrimidine nucleotide dependency and metabolic vulnerabilities in head and neck squamous cell carcinoma models. Researchers studying combination chemotherapy strategies may also reference existing data on pyrazofurin's synergism with 5-azacytidine in leukemia cell models [2] and with lycurim in hepatoma 3924A cells (IC₅₀ synergism at 0.085 μM) [3].

Pharmacokinetic and Drug Metabolism Studies: C-Nucleoside Reference Compound

Pyrazofurin's documented human pharmacokinetic parameters—initial plasma half-life of 0.17 hr, central compartment distribution of ~150% of total body water, and less than 12% urinary recovery—provide a benchmark for studying the disposition of C-nucleoside analogs [1]. Researchers developing novel C-nucleoside therapeutics or investigating nucleoside transporter mechanisms can utilize pyrazofurin as a structurally characterized reference compound with established in vivo pharmacokinetic behavior. The compound's prolonged terminal elimination phase and extensive tissue uptake or biotransformation make it particularly relevant for studies of nucleoside analog distribution and metabolism [2].

Quote Request

Request a Quote for Pyrozofurin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.